molecular formula C16H22N4O2 B11836327 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B11836327
M. Wt: 302.37 g/mol
InChI Key: MELSNYWVNDKOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a heterocyclic compound comprising a pyrrolidine ring fused with a benzo[d]imidazole moiety. The tert-butyl carbamate group (-NHCOO-tert-butyl) is attached to the pyrrolidine’s 3-position, enhancing steric bulk and influencing solubility and stability . This compound is pivotal in medicinal chemistry as a precursor or intermediate for bioactive molecules, particularly kinase inhibitors or protease modulators. Its synthesis typically involves coupling reactions between benzoimidazole derivatives and tert-butyl-protected amines, as evidenced in related analogs (e.g., 56a and 56b in ) .

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-8-9-20(10-11)14-18-12-6-4-5-7-13(12)19-14/h4-7,11H,8-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

MELSNYWVNDKOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is often constructed via cyclization reactions. A common approach begins with 1,4-dichlorobut-2-ene (1) , which undergoes nucleophilic substitution with tert-butyl carbamate to yield Boc-protected pyrrolidine (2) . Subsequent dihydroxylation using osmium tetroxide generates diol (3) , which is mesylated to form a mesylate intermediate (4) . This intermediate undergoes an S<sub>N</sub>2 reaction with sodium azide, yielding diazide (5) . Catalytic hydrogenation of (5) with palladium reduces the azides to amines, producing diamino-pyrrolidine (6) .

Critical Parameters:

  • Solvent System : Reactions are typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst Loading : Palladium on carbon (10% w/w) ensures complete reduction of azides.

Optimization Insights:

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes while improving regioselectivity.

  • Base Selection : Potassium carbonate or triethylamine is preferred for deprotonation.

Carbamate Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. Boc-deprotection is performed using hydrochloric acid (4M HCl in dioxane) at 0°C to room temperature, preserving the integrity of the benzo[d]imidazole ring.

Detailed Experimental Procedures

Protocol from L-Proline Derivatives

A representative synthesis starts with (tert-butoxycarbonyl)-L-proline (7) (107 mg, 0.5 mmol) reacted with 1H-benzo[d]imidazole (8) (36 mg, 0.3 mmol) in acetonitrile/water (8:1 v/v) at 80°C for 3.5 hours. The crude product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 1.7:1), yielding tert-butyl 2-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate (9) as a white solid (90% yield).

Characterization Data:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.93 (s, 1H), 7.81 (br s, 1H), 7.40–7.24 (m, 2H), 3.89–3.46 (m, 2H), 1.36 (s, 9H).

  • Yield : 78 mg (90%).

Alternative Route via Reductive Amination

In a modified approach, aldehyde (10) derived from Dess–Martin oxidation of alcohol (11) undergoes reductive amination with 1H-benzo[d]imidazole in the presence of sodium triacetoxyborohydride (STAB). This method achieves 63–84% yield, depending on the amine substituent.

Comparative Analysis of Synthetic Strategies

Method Starting Material Key Step Yield Advantages
L-Proline DerivativeBoc-L-prolineMicrowave-assisted coupling90%Short reaction time, high regioselectivity
Reductive AminationAldehyde intermediateSTAB-mediated amination63–84%Flexibility in amine substituents
Cyclization1,4-Dichlorobut-2-eneOsmium tetroxide dihydroxylation46%Scalability for industrial production

Purification and Analytical Validation

Chromatographic Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (1:1 to 2:1) resolves Boc-protected intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >95% purity for final products.

Spectroscopic Characterization

  • IR Spectroscopy : Carbamate C=O stretch observed at 1680–1700 cm<sup>−1</sup>.

  • Mass Spectrometry : ESI-MS confirms [M+H]<sup>+</sup> at m/z 343.2 for the target compound.

Challenges and Optimization Opportunities

Regioselectivity in Imidazole Coupling

Competing reactions at the pyrrolidine N1 and C3 positions necessitate precise temperature control. Lower temperatures (0–5°C) favor C3 functionalization.

Solvent Compatibility

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but complicate Boc-deprotection. Sequential solvent switching to toluene mitigates this issue .

Chemical Reactions Analysis

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

The biological activity of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is attributed to its structural components, particularly the benzo[d]imidazole moiety, which is known for diverse pharmacological activities such as:

  • Antibacterial Activity: Compounds containing benzo[d]imidazole have demonstrated effectiveness against various bacterial strains.
  • Antifungal Properties: The compound shows potential in inhibiting fungal growth.
  • Antiviral Effects: Research indicates that derivatives of benzo[d]imidazole can interfere with viral replication processes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of carbamate derivatives, including this compound. It demonstrated significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth.

Neuroprotective Effects

Research has shown that this compound exhibits protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.

Anti-inflammatory Properties

In vitro studies highlighted its anti-inflammatory effects by reducing pro-inflammatory cytokine production in activated macrophages.

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Piperidine vs. Pyrrolidine Derivatives

Compounds with piperidine or pyrrolidine cores exhibit distinct conformational and electronic properties. For example:

  • tert-butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (13d) (): Structure: Piperidine ring replaces pyrrolidine, increasing ring size and flexibility. Properties: Higher molecular weight (MW: ~434.5 g/mol) and 60% yield, compared to pyrrolidine analogs. Bioactivity: Piperidine’s six-membered ring may enhance binding to flat hydrophobic pockets in enzymes .
  • Yield/Purity: 65% yield, 99% purity, indicating efficient synthesis and stability.
Parameter Piperidine Derivative (13d) Pyrrolidine Derivative (56a)
Core Structure Piperidine Pyrrolidine
Molecular Weight ~434.5 g/mol ~420.5 g/mol
Yield 60% 65%
Purity 98% 99%

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthesis:

  • 56a (R-configuration) vs. 56b (S-configuration) (): Synthesis: Both enantiomers are synthesized using chiral tert-butyl amines, with yields differing slightly (65% for 56a vs. unlisted for 56b).

Substituent Effects

Variations in substituents alter physicochemical and pharmacological profiles:

  • tert-butyl (2-(2-(2-(azidomethyl)-1H-benzo[d]imidazol-1-yl)acetamido)ethyl)carbamate (CA2) ():
    • Structure : Azidomethyl group enables click chemistry for bioconjugation.
    • Properties : MW = 373.42 g/mol, 68% yield, and solubility in DMF/THF .
  • P300-C7-NHBoc (): Structure: Incorporates morpholinoethyl and dimethylisoxazolyl groups for targeting protein acetylation. NMR Data: Distinct ¹³C NMR peaks (e.g., δ 171.92 for carbonyl) highlight electronic differences .

Physical and Chemical Properties

Compound Melting Point Mass (M+H) Key Functional Groups
Target Compound Not reported Not reported Benzoimidazole, pyrrolidine, carbamate
CA2 () 170–172°C 374 Azidomethyl, acetamido linker
Example 75 () 163–166°C 615.7 Fluorophenyl, pyrazolopyrimidine
P300-C7-NHBoc () Not reported Not reported Morpholinoethyl, dimethylisoxazole

Key Research Findings

Stereochemical Impact : Pyrrolidine derivatives (e.g., 56a) exhibit higher purity (99%) compared to piperidine analogs (98%), suggesting better synthetic control .

Functional Group Utility : Azidomethyl groups (CA2) enable modular bioconjugation, expanding therapeutic applications .

Crystallinity : Related urea derivatives () highlight the importance of tert-butyl groups in enhancing crystallinity for formulation .

Biological Activity

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a benzo[d]imidazole and pyrrolidine ring system. This unique structure enhances its lipophilicity and potential pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections delve into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C16H22N4O2
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 1420826-24-9

The compound's structure features a tert-butyl group, which is known to enhance solubility and permeability across biological membranes. The presence of the benzo[d]imidazole and pyrrolidine rings contributes to its potential interactions with various biological targets.

Research indicates that compounds containing benzo[d]imidazole moieties often exhibit diverse pharmacological activities, including:

  • Anticancer Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression. The benzo[d]imidazole structure is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies suggest that derivatives of benzo[d]imidazole can exhibit antimicrobial activity against various pathogens, indicating a potential role in treating infectious diseases.
  • Neuroprotective Effects : Compounds with pyrrolidine rings have been associated with neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, studies involving similar compounds have reported IC50 values in the nanomolar range against specific cancer types, suggesting that this compound may possess comparable potency.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Features
Tert-butyl carbamateBasic carbamate structureUsed extensively in organic synthesis
N-benzoyl-N-(benzo[d]imidazol-2-yl)amideContains a benzoyl groupPotential for different biological activities
1-(benzo[d]imidazol-2-yl)-N-methylpyrrolidineMethylated pyrrolidineMay enhance solubility and bioavailability

This compound stands out due to its combination of both pyrrolidine and benzo[d]imidazole moieties, potentially offering unique pharmacological properties not found in simpler derivatives.

Cancer Research

A study focusing on similar benzo[d]imidazole derivatives revealed their effectiveness as inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis in trypanosomes. The best-performing compounds exhibited EC50 values below 100 nM, demonstrating significant potency against the parasite while maintaining low toxicity to mammalian cells . This suggests that this compound may also act through similar mechanisms.

Neurodegenerative Diseases

Research into related compounds has indicated potential neuroprotective effects through modulation of neuroinflammatory pathways. For example, derivatives have been shown to reduce levels of pro-inflammatory cytokines in cellular models of neurodegeneration . This property may be beneficial for developing therapies for conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via a two-step process:

Coupling Reaction : (1H-Benzo[d]imidazol-2-yl)pyrrolidin-3-amine is reacted with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a coupling agent like HATU and a base (e.g., DIPEA) in DMF. This yields the Boc-protected intermediate .

Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .

  • Purity Assessment : HPLC (≥98% purity) and NMR spectroscopy are critical. Discrepancies in mass spectrometry (e.g., ESI-MS m/z: 305.1 [M+H]⁺) should be cross-validated with elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ 1.46 ppm for tert-butyl groups, aromatic protons at δ 7.17–7.81 ppm) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z 305.1 [M+H]⁺) .
  • IR Spectroscopy : To identify functional groups like N-H stretches (3,200–3,400 cm⁻¹) and carbonyl vibrations (1,680–1,720 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

  • Methodological Answer : X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, crystallographic data can distinguish between alternative conformations of the pyrrolidine ring or confirm hydrogen-bonding interactions (e.g., N-H···O=C) that stabilize the tertiary structure . Discrepancies between NMR and crystallographic data (e.g., unexpected diastereomers) require iterative refinement of diffraction models .

Q. What strategies optimize synthetic yields when scaling up the coupling reaction?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd₂(dba)₃/CyJohnPhos) improve coupling efficiency in Suzuki-Miyaura reactions for benzimidazole derivatives .
  • Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) can reduce side reactions.
  • Temperature Control : Heating to 110°C in degassed dioxane enhances reaction rates while minimizing decomposition .

Q. How can computational methods predict the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock assess binding affinities to targets (e.g., DOT1L for leukemia therapy). For example, tert-butyl groups may enhance hydrophobic interactions in enzyme pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with antimicrobial activity (MIC values against S. aureus or E. coli) .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and experimental mass spectra addressed?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Compare observed isotopic clusters (e.g., ³⁵Cl/³⁷Cl in chloro derivatives) with theoretical simulations .
  • High-Resolution MS (HRMS) : Resolve ambiguities in molecular formulas (e.g., C₁₆H₂₄N₂O₂ vs. C₁₄H₂₂N₂O₂) .

Q. What steps validate the stereochemical purity of the pyrrolidine ring?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • NOESY NMR : Identifies spatial proximity between protons (e.g., tert-butyl and pyrrolidine H atoms) to confirm cis/trans configurations .

Experimental Design for Stability Studies

Q. How to evaluate the acid sensitivity of the tert-butyl carbamate group?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–7) at 37°C. Monitor decomposition via HPLC and quantify using calibration curves .
  • Kinetic Studies : Calculate half-life (t₁/₂) under gastric conditions (pH 1.2) to assess suitability for oral drug formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.